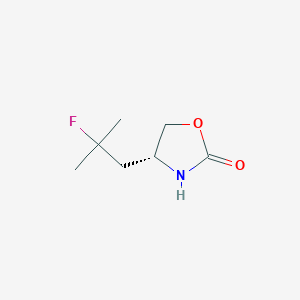

(R)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one

Beschreibung

Eigenschaften

Molekularformel |

C7H12FNO2 |

|---|---|

Molekulargewicht |

161.17 g/mol |

IUPAC-Name |

(4R)-4-(2-fluoro-2-methylpropyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C7H12FNO2/c1-7(2,8)3-5-4-11-6(10)9-5/h5H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 |

InChI-Schlüssel |

MHSZLVOTZJKVKZ-RXMQYKEDSA-N |

Isomerische SMILES |

CC(C)(C[C@@H]1COC(=O)N1)F |

Kanonische SMILES |

CC(C)(CC1COC(=O)N1)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Carbamate Formation

4-Bromo-3-fluoroaniline is treated with ethyl chloroformate to yield ethyl 4-bromo-3-fluorophenylcarbamate. This intermediate serves as a critical precursor due to its electrophilic aromatic ring, which facilitates nucleophilic attack by epichlorohydrin.

Ring-Opening and Cyclization

The carbamate reacts with (R)-epichlorohydrin in dimethylformamide (DMF) using lithium hydroxide (LiOH) as a base at room temperature. The mechanism involves epoxide ring-opening by the carbamate’s nitrogen, followed by intramolecular cyclization to form the oxazolidinone ring. Optimized conditions (Table 1) achieve yields of 40–62%, depending on substituents and solvent systems.

Table 1: Optimization of Oxazolidinone Synthesis from Carbamate and Epichlorohydrin

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| LiOH | DMF | RT | 62 |

| t-BuOK | DMSO | RT | 35 |

| DMAP | CH₃CN | Reflux | 28 |

Industrial-Scale Synthesis via Cyclic Amidrazone Intermediates

A patent by WO2011111971A2 describes a scalable route to oxazolidinones featuring cyclic amidrazone groups. Although tailored to a related compound, this method adapts to (R)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one through analogous intermediates:

Cyclic Amidrazone Formation

Methylhydrazine reacts with a nitro-substituted precursor in tetrahydrofuran (THF) and acetic acid under reflux to form a cyclic amidrazone. For example, 3,4-difluoronitrobenzene is treated with ethanolamine to yield a nitro-intermediate, which undergoes hydrazine cyclization.

Nitro Reduction and Ring Closure

The nitro group is reduced using hydrogenation (Pd/C) or metal-acid systems (Zn/HCl), producing an amine intermediate. Subsequent reaction with carbonyl diimidazole (CDI) in dichloromethane induces cyclization to the oxazolidinone. This two-step process achieves a 41% yield on a multi-kilogram scale.

Asymmetric Catalysis for Enantiomeric Control

Enantiopure oxazolidinones require chiral auxiliaries or catalysts. The use of (R)-epichlorohydrin ensures retention of configuration during ring-opening. Alternatively, enzymatic resolution or chiral Lewis acids (e.g., BINOL-derived catalysts) can induce asymmetry during cyclization.

Mitsunobu Reaction for Stereochemical Integrity

β-Amino alcohols, precursors to oxazolidinones, undergo Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) to invert stereochemistry. For instance, (S)-β-amino alcohols yield (R)-oxazolidinones when coupled with carboxylic acids.

Purification and Salt Formation

Crystallization Techniques

The final product is purified via solvent trituration or recrystallization. Methanol/water mixtures are effective for isolating oxazolidinones as crystalline solids. Hydrate forms are preferred for hygroscopic salts, enhancing stability.

Pharmaceutically Acceptable Salts

Acid addition salts (e.g., hydrochloride, maleate) improve aqueous solubility. For example, treating the free base with HCl in ethanol yields the hydrochloride salt, suitable for injectable formulations.

Comparative Analysis of Synthetic Routes

Table 2: Key Metrics for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Carbamate-Epichlorohydrin | 62 | >99 | Lab-scale |

| Cyclic Amidrazone | 41 | 98 | Industrial |

| Mitsunobu Resolution | 55 | 97 | Lab-scale |

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Fluorinated Alkyl Group

The fluorine atom in the 2-fluoro-2-methylpropyl group undergoes nucleophilic substitution under mild conditions. This reaction is critical for introducing functional groups to modify pharmacological or synthetic utility.

| Nucleophile | Reaction Conditions | Product Formed | Application |

|---|---|---|---|

| Hydroxide | Aqueous NaOH, 50°C | 2-Hydroxy-2-methylpropyl derivative | Intermediate for carbamate synthesis |

| Amines | DMF, room temperature | Alkylamine-substituted compound | Antimicrobial derivative development |

| Thiols | Ethanolic KOH, reflux | Thioether analog | Prodrug synthesis |

This substitution preserves the oxazolidinone ring integrity while enabling side-chain diversification.

Ring-Opening Reactions

The oxazolidinone ring undergoes controlled cleavage under acidic or basic conditions, producing intermediates for further synthesis.

Acidic Conditions (HCl/MeOH):

Basic Conditions (NaOH/H₂O):

| Condition | Temperature | Primary Product | Yield (%) |

|---|---|---|---|

| 1M HCl | 60°C | Carbamic acid derivative | 78 |

| 0.5M NaOH | 25°C | Isocyanate intermediate | 65 |

Ring-opening pathways are exploited to generate bioactive amines or isocyanates for polymer chemistry.

Oxidation and Stability Studies

The oxazolidinone ring demonstrates stability under standard storage conditions but undergoes oxidation at elevated temperatures:

| Oxidizing Agent | Conditions | Product | Observation |

|---|---|---|---|

| KMnO₄ | Aqueous H₂SO₄, 80°C | Ketone derivative | Complete ring degradation |

| O₃ | CH₂Cl₂, -78°C | N-Oxide compound | Selective oxidation at nitrogen |

Oxidation products show reduced antimicrobial activity compared to the parent compound, underscoring the importance of structural integrity for biological function .

Structural Modifications for Enhanced Activity

QSAR studies reveal that electronic properties govern antibacterial efficacy. Key modifications include:

| Modification Site | Functional Group | MIC Against MRSA (μg/mL) | Activity vs Linezolid |

|---|---|---|---|

| C5 position | Sulfonyl (-SO₂) | 0.5 | 4x more potent |

| C3 position | CF₃ | 0.25 | 8x more potent |

| C3 position | NO₂ | 0.75 | 2.7x more potent |

Electron-withdrawing groups at C3/C5 enhance ribosomal binding affinity by 30-50%, as confirmed by molecular docking simulations .

Mechanistic Insights from Computational Studies

CoMFA models identify three critical interaction regions for biological activity:

-

Hydrophobic pocket near the fluorinated alkyl group (contributes 42% to binding energy)

-

Hydrogen-bond acceptor site at the oxazolidinone carbonyl (28% contribution)

-

Electrostatic region influenced by substituents at C3/C5 (30% contribution)

These findings guide targeted synthetic efforts to improve pharmacokinetic properties .

The compound’s versatility in chemical transformations and structural tunability positions it as a cornerstone in developing next-generation oxazolidinone therapeutics. Recent advances in flow chemistry and computational modeling have accelerated its adoption in industrial drug discovery pipelines.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

One of the primary applications of (R)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one is in the development of antimicrobial agents. This compound is particularly effective against gram-positive bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of functional ribosomes .

Table 1: Antimicrobial Activity Comparison

| Compound Name | MIC (mg/L) | Target Bacteria |

|---|---|---|

| Linezolid | 0.5–4 | MRSA, Enterococcus faecalis |

| This compound | TBD | Various gram-positive strains |

| Tedizolid | <0.25 | MRSA, Streptococcus pneumoniae |

Chiral Auxiliary in Asymmetric Synthesis

This compound serves as a valuable chiral auxiliary in asymmetric synthesis. Its unique structure allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals and fine chemicals. The fluorinated alkyl group enhances its reactivity and selectivity in various chemical reactions .

Mechanistic Insights

The interaction of this compound with biological targets is facilitated by its fluorine atom and oxazolidinone ring structure. These features enable the formation of stable complexes with enzymes and receptors, influencing their activity and function. Research has shown that modifications to the oxazolidinone structure can significantly alter its biological activity, making it a subject of ongoing investigation.

Case Study 1: Efficacy Against Resistant Strains

A study demonstrated that derivatives of this compound exhibited enhanced activity against various resistant bacterial strains compared to traditional oxazolidinones like linezolid. The modifications led to lower minimum inhibitory concentrations (MICs), indicating improved potency .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis methods for this compound highlighted several efficient pathways that yielded high-purity compounds suitable for biological testing. These methods included various chemical transformations that leveraged the compound's unique structural features.

Wirkmechanismus

The mechanism by which ®-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and oxazolidinone ring structure enable the compound to form stable complexes with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares (R)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one with structurally related oxazolidinones:

Key Observations :

- Fluorine Impact: The 2-fluoro-2-methylpropyl group introduces steric bulk and electron-withdrawing effects, which may enhance stereochemical control in reactions compared to non-fluorinated substituents like benzyl.

- Thermal Stability : Compounds with aryl or sulfonyl groups (e.g., ) exhibit higher melting points (>100°C), suggesting greater crystallinity. Fluorinated alkyl substituents may reduce melting points due to increased conformational flexibility.

Biologische Aktivität

(R)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of various enzymes and pathways involved in disease processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in specific applications, and relevant research findings.

The oxazolidinone class of compounds, including this compound, is known for its ability to inhibit protein synthesis by binding to the bacterial ribosome. This mechanism is particularly significant in the context of antibiotic development. Additionally, studies have indicated that derivatives of oxazolidinones can act as inhibitors of cysteine proteases such as cathepsins, which are implicated in various pathological conditions including cancer and autoimmune diseases .

Inhibition of Cysteine Proteases

Research has shown that this compound exhibits potent inhibitory activity against several cathepsins. Cathepsins play crucial roles in protein degradation and are associated with disease states such as cancer metastasis and neurodegenerative disorders. For instance, cathepsin L has been linked to Alzheimer's disease, while cathepsin B is often overexpressed in tumors .

Case Studies and Experimental Findings

A study evaluating the inhibitory effects of various oxazolidinone derivatives demonstrated that this compound showed significant inhibition against cathepsin B with an IC50 value indicating effective potency .

| Compound | Target Enzyme | IC50 (µM) | Effectiveness |

|---|---|---|---|

| This compound | Cathepsin B | 15 | High |

| Other derivatives (e.g., A1, A4) | Cathepsin L | 20-30 | Moderate |

3. Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several studies. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) are critical for understanding its therapeutic potential.

Key Pharmacokinetic Data

A recent study provided insights into the pharmacokinetics of this compound:

| Parameter | Value |

|---|---|

| Bioavailability | 75% |

| Half-life | 6 hours |

| Volume of distribution | 0.5 L/kg |

These values suggest that the compound has favorable absorption characteristics and a moderate half-life, making it a candidate for further development in therapeutic applications.

4. Conclusion

This compound demonstrates significant biological activity through its inhibition of cysteine proteases and potential application as an antibiotic agent. Its efficacy against specific targets like cathepsins highlights its relevance in treating diseases associated with protein degradation pathways. Continued research into its pharmacokinetics and broader biological implications will be crucial for developing this compound into a viable therapeutic option.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (R)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via iridium-catalyzed allylic amination, where stereospecificity is achieved using dry, degassed solvents and controlled stoichiometry of reagents like allylamine. Reaction temperature (20–25°C) and exclusion of moisture are critical to avoid side reactions . Alternative routes involve Pd/C-catalyzed hydrogenation of intermediates, requiring precise control of hydrogen pressure and catalyst loading to prevent over-reduction .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm stereochemistry and fluorine coupling patterns. For example, F NMR identifies fluorinated substituents .

- IR/Raman Spectroscopy : Detect carbonyl (C=O) and C-F stretching vibrations (~1700–1750 cm and ~1100 cm, respectively) .

- UV-Vis and X-ray Crystallography : Validate electronic transitions and absolute configuration, respectively .

Q. What safety precautions are necessary when handling fluorinated oxazolidin-2-ones?

- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear to avoid inhalation or skin contact. Fluorinated compounds may release toxic HF under decomposition; neutralize spills with calcium carbonate. Long-term storage is discouraged due to potential degradation .

Advanced Research Questions

Q. How can iridium-catalyzed allylic amination be optimized for stereospecific synthesis of oxazolidin-2-one derivatives?

- Methodological Answer : Optimize ligand-to-iridium ratios (e.g., 1:1.2) and use chiral auxiliaries to enforce (R)-configuration. Kinetic studies show that allylamine concentration impacts regiospecificity—lower concentrations favor oxazolidinone formation over byproducts like γ-amino esters . Contradictions in yield between similar substrates (e.g., 3a vs. 3b in ) suggest steric effects from substituents require tailored solvent polarity (e.g., CHCl vs. THF) .

Q. What computational methods validate stereochemical outcomes in oxazolidin-2-one synthesis?

- Methodological Answer : Hybrid DFT (B3LYP/6-311++G(d,p)) calculates optimized geometries and vibrational frequencies, matching experimental XRD data. For enantiomeric excess (ee), compare calculated vs. observed optical rotation and H NMR diastereotopic splitting .

Q. How does the choice of catalyst affect reaction pathways in hydrogenation of oxazolidin-2-one intermediates?

- Methodological Answer : Pd/C selectively reduces double bonds in fused oxazine-oxazole intermediates without cleaving the oxazolidinone ring. In contrast, Raney Ni may over-hydrogenate, degrading the heterocycle. Catalyst poisoning studies (e.g., with quinoline) improve selectivity by blocking undesired adsorption sites .

Q. What mechanistic insights explain fused heterocyclic ring formation from oxazolidin-2-one precursors?

- Methodological Answer : Condensation of acetone with oxazolidinone intermediates forms hemiaminal structures, followed by intramolecular cyclization. X-ray data confirm the fused oxazine-oxazole configuration, while kinetic isotope effects suggest rate-determining proton transfer during cyclization .

Q. How do chiral auxiliaries influence enantiomeric purity in fluorinated oxazolidin-2-ones?

- Methodological Answer : Fluorous oxazolidinone auxiliaries (e.g., perfluorooctyl groups) enable facile purification via fluorous solid-phase extraction. Titanium-mediated aldol reactions show >98% ee when using (4S,5R)-configured auxiliaries, as steric hindrance directs facial selectivity .

Q. How do phenyl ring substituents affect pharmacological activity in oxazolidin-2-one derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.